4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride

Activity-based protein profiling (ABPP) Chemical proteomics Sulfonyl fluoride probes

DAS1 is an alkyne-functionalized sulfonyl fluoride probe designed for multi-modal activity-based protein profiling (ABPP). Unlike AEBSF, its minimal alkyne handle enables post-labeling click conjugation to biotin, rhodamine, or custom azide tags for orthogonal fluorescence imaging, streptavidin enrichment, and LC-MS/MS identification. It covalently labels both serine proteases and glutathione S-transferases (GSTs) across four divergent classes, making it the preferred probe for simultaneous serine hydrolase and GST functional studies. Procure a single probe that supports multi-parametric target engagement confirmation, reducing assay variability and cost in drug-discovery validation workflows.

Molecular Formula C14H16FNO3S
Molecular Weight 297.35 g/mol
CAS No. 1375960-13-6
Cat. No. B6617017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride
CAS1375960-13-6
Molecular FormulaC14H16FNO3S
Molecular Weight297.35 g/mol
Structural Identifiers
SMILESC#CCCCC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)F
InChIInChI=1S/C14H16FNO3S/c1-2-3-4-5-14(17)16-11-10-12-6-8-13(9-7-12)20(15,18)19/h1,6-9H,3-5,10-11H2,(H,16,17)
InChIKeyHWSJGTCAHFQVSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(Hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride (DAS1/SFABP): A Click-Compatible Activity-Based Probe for Covalent Proteome Profiling


4-[2-(Hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride, commonly referred to as DAS1 or the sulfonyl fluoride activity-based probe (SFABP), is an alkyne-functionalized covalent probe designed for activity-based protein profiling (ABPP). It belongs to the sulfonyl fluoride warhead class [1]. Synthesized as a derivative of the broad-spectrum serine protease inhibitor AEBSF, DAS1 equips the sulfonyl fluoride electrophile with a terminal alkyne handle, enabling copper-catalyzed azide–alkyne cycloaddition (CuAAC) for post-labeling attachment of fluorophores or biotin, thereby allowing visualization, enrichment, and mass-spectrometry-based identification without pre-installed bulky reporter tags [2]. The compound is supplied as a ≥95% pure powder stored at −20 °C and has a molecular weight of 297.35 g mol⁻¹ .

Why Generic Substitution Fails – The Critical Role of the Alkyne Handle and Broadened Target Scope in DAS1


Interchanging DAS1 with the parent inhibitor AEBSF or with directly tagged sulfonyl-fluoride probes (e.g., biotinylated DS6B or rhodamine-tagged DS6R) is not functionally equivalent. AEBSF lacks any reporter handle, confining its use to inhibition-only experiments with no downstream enrichment or imaging capability [1]. Pre-tagged probes such as DS6B and DS6R incorporate bulky biotin or rhodamine groups that can sterically restrict target engagement and impede cell permeability; DAS1’s minimal alkyne moiety avoids these limitations while enabling post-labeling click conjugation [2]. Furthermore, DAS1’s target landscape extends well beyond serine proteases to encompass glutathione S-transferases (GSTs) across four divergent classes and additional lysine and tyrosine residues on non-protease proteins, a breadth not achievable with AEBSF or untargeted sulfonyl fluorides alone [3][4]. Substituting DAS1 therefore sacrifices either the multiparametric readout capability or the full target-space coverage.

Quantitative Differentiation Evidence for 4-[2-(Hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride (DAS1)


Head-to-Head Proteomic Profiling: DAS1 Labels Distinct Target Classes Missed by AEBSF and Pre‑tagged Sulfonyl‑Fluoride Probes

DAS1 covalently labels serine proteases (e.g., trypsin, chymotrypsin) and glutathione S-transferases (GSTs) from four different classes sharing <30% sequence identity, with labeling occurring on tyrosine residues within the promiscuous substrate-binding site [1]. In contrast, AEBSF—lacking a reporter tag—cannot be used for enrichment or visualization, and DS6B/DS6R pre-tagged probes often exhibit restricted cell permeability and steric hindrance due to their bulky biotin or rhodamine groups [2]. The Chavas et al. (2018) unbiased mass spectrometry study further expanded DAS1’s known target space by identifying multiple surface-exposed lysine residues (K114, K159, K162, K240 on trypsin; K169 on chymotrypsin) and tyrosine residues on GST variants F6XQQ9, F6RZ56, and F6VSN2 that had not been previously observed with AEBSF or other sulfonyl‑fluoride probes [3].

Activity-based protein profiling (ABPP) Chemical proteomics Sulfonyl fluoride probes

Quantitative Displacement and Hydrolysis of SFABP‑Active‑Site Adducts Enables Self‑Cleaning Target Profiling

Using heavy‑water (¹⁸O‑H₂O) labeling and linear regression analysis of isotopic envelopes, Chavas et al. (2018) quantified that 75 ± 2% of the SFABP adduct at trypsin active-site serine S200 undergoes hydrolysis during standard sample processing [1]. The residual SFABP‑S200 adduct intensity was 2–3 orders of magnitude lower than that of the corresponding unmodified peptide [2]. Moreover, 3‑bromothiophenol completely displaced the SFABP‑S200 adduct, demonstrating quantitative probe lability at the active site. This lability was leveraged to develop a chemical‑biology tagging strategy compatible with the original AEBSF inhibitor and applied to identify novel targets in HeLa nuclear extract, including T2R14 at residue S283 [3]. By contrast, propargyl‑ or benzyl‑sulfonyl fluoride probes lacking the ethyl‑linker‑amide motif show significantly slower hydrolysis and less complete displacement, making downstream target identification more challenging [4].

Sulfonyl fluoride activity-based probe Quantitative mass spectrometry Covalent target engagement

Inhibitory Potency Parity with AEBSF Plus Click‑Handle Versatility: No Functional Trade‑off

Shannon et al. (2012) demonstrated that DAS1 retains the inhibitory potency of AEBSF against serine proteases while adding an alkyne handle for click chemistry [1]. In‑gel fluorescence (using rhodamine‑azide) and streptavidin‑HRP blotting (using biotin‑azide) confirmed that DAS1 covalently labels active serine proteases in complex proteomes without altering the inhibition profile [2]. The small alkyne group (C₆ alkyne) maintains cell permeability similar to the parent AEBSF, whereas DS6B (biotin) and DS6R (rhodamine) require permeabilization steps for intracellular targets [3].

Serine protease inhibition Activity-based probe Click chemistry

GST Functional‑Site Selectivity: DAS1 Labels Catalytically Essential Tyrosine Residues Across Highly Divergent GST Classes

Gu et al. (2013) demonstrated that DAS1 selectively labels tyrosine residues located in the promiscuous substrate-binding pocket (H‑site) of glutathione transferases from four distinct classes (tau, phi, mu, and alpha classes) sharing less than 30% sequence identity [1]. The labeled tyrosine residues were confirmed as essential for GST catalytic function via site‑directed mutagenesis. This functional‑site selectivity is a property of the AEBSF‑derived sulfonyl‑fluoride scaffold and is retained by DAS1, whereas untargeted sulfonyl fluorides such as PMSF show no GST selectivity and primarily label serine proteases [2].

Glutathione transferase Tyrosine labeling Functional residue profiling

Optimal Application Scenarios for 4-[2-(Hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride (DAS1/SFABP)


Activity-Based Protein Profiling (ABPP) of Serine Hydrolases and GSTs in Complex Proteomes

DAS1 is the probe of choice when the goal is simultaneous profiling of active serine proteases and glutathione transferase families in a single experiment. Its alkyne handle enables post-labeling click conjugation to biotin‑azide for streptavidin enrichment, followed by on‑bead digestion and LC‑MS/MS identification [1]. This workflow requires a probe with both broad target coverage and a minimal steric footprint—criteria met by DAS1 but not by directly biotinylated (DS6B) or fluorophore‑tagged (DS6R) analogues [2].

Target Deconvolution of AEBSF‑Related Inhibitors Using Displacement‑Based Chemical Proteomics

Because DAS1 retains AEBSF’s warhead and binding profile while providing quantitative displacement at the active site (75 ± 2% ¹⁸O incorporation upon hydrolysis; complete 3‑bromothiophenol displacement), it serves as an ideal surrogate for mapping AEBSF’s target landscape [3]. The Chavas et al. protocol uses DAS1 pre‑labeling followed by competitor displacement and click‑enrichment to identify genuine inhibitor targets, including low‑abundance proteins such as T2R14 detected at residue S283 in HeLa nuclear extract [4].

Functional Profiling of GST Catalytic Residues Across Plant and Mammalian Proteomes

DAS1 selectively labels catalytically essential tyrosine residues in the substrate‑binding H‑site of GSTs from four divergent classes, making it the preferred probe for cross‑kingdom GST functional studies [5]. Its compatibility with click‑chemistry enrichment allows for unbiased identification of GST active‑site occupancy in crude proteomes, a task that cannot be performed with AEBSF or generic serine‑hydrolase probes such as PMSF.

Multi‑Modal Target Engagement Studies Combining In‑Gel Fluorescence, Western Blot, and Mass Spectrometry

The alkyne moiety of DAS1 enables sequential or parallel use of multiple azide reporters (rhodamine‑azide for in‑gel fluorescence; biotin‑azide for streptavidin‑HRP western blot or pulldown; custom azide tags for MS quantification) [6]. This multi‑modal capability is unique to alkyne‑functionalized probes and supports orthogonal confirmation of target engagement, a critical advantage in drug‑discovery validation workflows where procurement of a single probe that supports all three readouts reduces variability and cost.

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